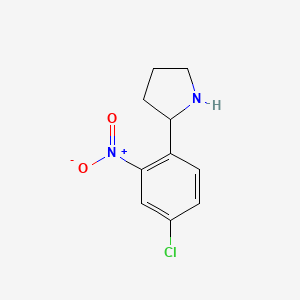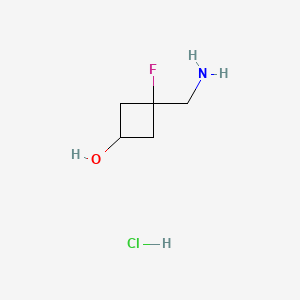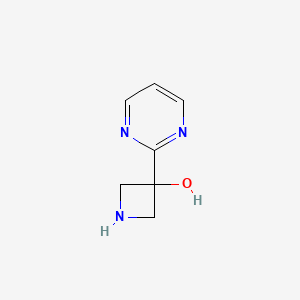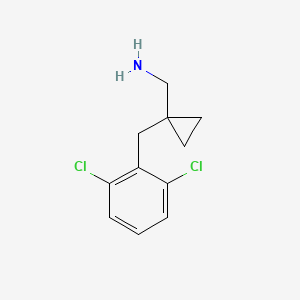
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,6-dichlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene or carbenoid reagent.
Attachment of the 2,6-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the cyclopropylmethanamine reacts with 2,6-dichlorobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl or cyclopropyl derivatives.
科学研究应用
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amine-containing compounds with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(1-(2,6-Dichlorobenzyl)cyclopropyl)amine: Lacks the methylene bridge present in (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine.
Uniqueness:
- The presence of both the cyclopropyl and 2,6-dichlorobenzyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, offering potential advantages in specific applications.
属性
分子式 |
C11H13Cl2N |
|---|---|
分子量 |
230.13 g/mol |
IUPAC 名称 |
[1-[(2,6-dichlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3H,4-7,14H2 |
InChI 键 |
DMOKUTVVTYDDQN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=CC=C2Cl)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


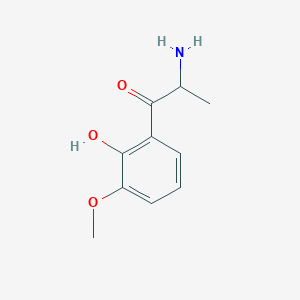
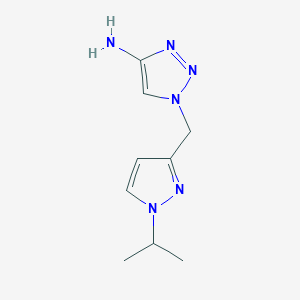
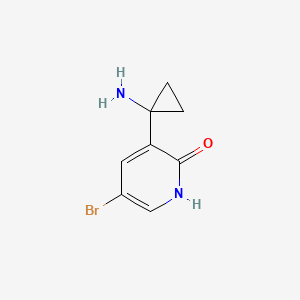

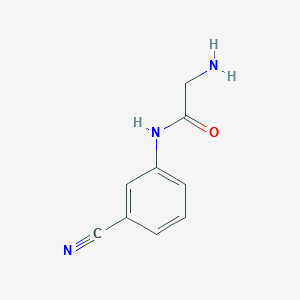
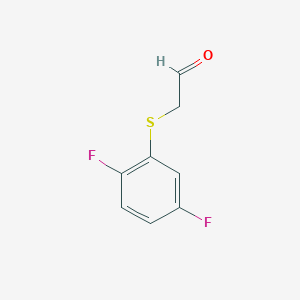
![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
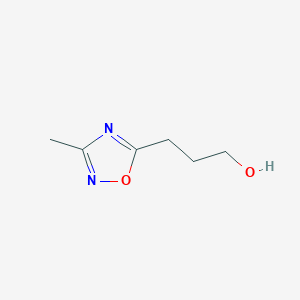
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
